1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one
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Overview
Description
1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can significantly affect the yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
Scientific Research Applications
1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological pathways, making it effective in treating diseases like cancer and viral infections .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one stands out due to its unique structure and diverse biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
These compounds share the indole ring system but differ in their specific functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields .
Properties
IUPAC Name |
1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-4-10-23-14(2)15(20-16(23)6-5-7-17(20)24)13-19(26)22-11-8-18(25)21-9-12-22/h3-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAZRDBIASWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1CCCC2=O)CC(=O)N3CCC(=O)NCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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